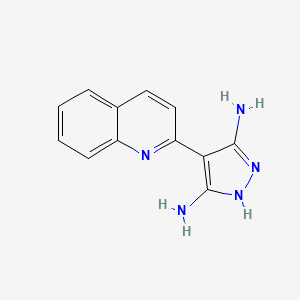
4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine is a heterocyclic compound that features both quinoline and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both quinoline and pyrazole rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-one chalcone with thiosemicarbazide under acidic conditions. This reaction can be carried out using both microwave and conventional heating methods .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in cell proliferation and survival pathways . This inhibition can lead to antineoplastic effects, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.
Pyrazole: A five-membered heterocyclic compound with two adjacent nitrogen atoms.
Uniqueness
4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine is unique due to the combination of quinoline and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities. The presence of both rings allows for a wide range of chemical modifications, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
62053-29-6 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-quinolin-2-yl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C12H11N5/c13-11-10(12(14)17-16-11)9-6-5-7-3-1-2-4-8(7)15-9/h1-6H,(H5,13,14,16,17) |
InChI Key |
KFJWDLNBLPTKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(NN=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















